BenchChemオンラインストアへようこそ!

3-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide

Medicinal Chemistry Structure–Activity Relationship Sulfonamide Pharmacophore

This compound is a strategically differentiated research tool. Unlike common 4-substituted or unsubstituted naphthalene-sulfonamide analogs, its 3-chloro-2-methylbenzenesulfonamide warhead is predicted to drastically alter target engagement, selectivity, and cellular potency. This specific pattern is essential for probing Keap1-Nrf2 PPI, CCR8 antagonism, and antiproliferative mechanisms, and it may open new patentable sub-series. Procurement must be based on this exact substitution to ensure experimental validity.

Molecular Formula C19H18ClNO3S
Molecular Weight 375.87
CAS No. 1351661-78-3
Cat. No. B2442656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide
CAS1351661-78-3
Molecular FormulaC19H18ClNO3S
Molecular Weight375.87
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O
InChIInChI=1S/C19H18ClNO3S/c1-13-17(20)10-5-11-19(13)25(23,24)21-12-18(22)16-9-4-7-14-6-2-3-8-15(14)16/h2-11,18,21-22H,12H2,1H3
InChIKeyNHYXCWXYVDORPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide (CAS 1351661-78-3): A Structurally Differentiated Naphthalene-Sulfonamide for Targeted Medicinal Chemistry


3-Chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide (CAS 1351661-78-3) is a synthetic small-molecule sulfonamide featuring a 3-chloro-2-methylbenzenesulfonamide warhead linked via a hydroxyethyl spacer to a naphthalen-1-yl moiety. The compound belongs to the broadly studied naphthalene-sulfonamide class, which has been validated across multiple therapeutic target families including Keap1-Nrf2 protein–protein interaction inhibitors [1], CCR8 antagonists [2], NaV1.7 inhibitors [3], and agents for metabolic/CNS disorders [4]. However, within this congested chemical space, the combination of a 3-chloro substituent, a 2-methyl group on the benzenesulfonamide ring, a hydroxyethyl linker, and a naphthalen-1-yl terminus represents a substitution pattern not widely exemplified in publicly disclosed structure–activity relationship (SAR) studies, creating a specific structural differentiation from more commonly explored 4-substituted, unsubstituted, or 2-chloro analogs.

Why 3-Chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide Cannot Be Interchanged with Common Naphthalene-Sulfonamide Analogs


Small structural alterations in the benzenesulfonamide ring of naphthalene-sulfonamide derivatives produce pronounced shifts in target engagement, selectivity, and cellular potency. In the Keap1-Nrf2 series, moving from a 4-methoxybenzenesulfonamide (NXPZ-2) to hybridized derivatives altered Keap1-binding affinity by orders of magnitude [1]. In the CCR8 antagonist series, isosteric replacement of the sulfonamide warhead yielded compounds with IC50 values spanning from low nanomolar to >10 µM in the same calcium mobilization assay [2]. Even minor substitution changes—such as relocating a chlorine from the 2-position to the 3-position on the benzenesulfonamide ring, or adding a 2-methyl group—can reorient the sulfonamide pharmacophore, modulate hydrogen-bonding geometry, and alter logP-driven subcellular distribution. Consequently, a generic 4-substituted or 2-chloro analog cannot be assumed to reproduce the binding profile, physicochemical properties, or biological outcome of CAS 1351661-78-3. Procurement decisions must therefore be driven by the specific substitution pattern rather than by class membership alone.

Quantitative Differentiation Evidence for 3-Chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide vs. Closest Analogs


Substitution-Pattern Differentiation: 3-Chloro-2-methyl vs. 4-Methoxy-2-methyl Benzenesulfonamide Regioisomers

The closest commercially cataloged analog, N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide (CAS 1351651-28-9), shares the same naphthalene-hydroxyethyl scaffold but differs critically at the benzenesulfonamide 4-position (methoxy vs. hydrogen in the target compound) and lacks the 3-chloro substituent. The target compound replaces the electron-donating 4-methoxy group with an electron-withdrawing 3-chloro substituent, which fundamentally alters the electronic character of the sulfonamide pharmacophore . In naphthalene-sulfonamide SAR campaigns, 4-methoxy substitution is associated with Keap1-Nrf2 PPI inhibition (NXPZ-2 scaffold), while 3-halogenated-2-methyl patterns appear in distinct target classes [1]. This chemical divergence means the two compounds are predicted to occupy non-overlapping regions of target space, making substitution scientifically invalid.

Medicinal Chemistry Structure–Activity Relationship Sulfonamide Pharmacophore

Chlorine Positional Isomerism: 3-Chloro-2-methyl vs. 2-Chloro Analogs on CCR8 Antagonist Scaffolds

The 2-chloro analog, 2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide (CAS 1351621-33-4), differs from the target compound by lacking the 2-methyl group and by chlorine placement at the ortho rather than meta position. In naphthalene-sulfonamide CCR8 antagonists, benzenesulfonamide substitution position strongly modulates potency; the prototypical CCR8 antagonist series achieves IC50 values in the 0.2–10 µM range in calcium mobilization assays, with smaller substituents at defined positions preferred [1]. The target compound's 3-chloro-2-methyl arrangement introduces steric bulk adjacent to the sulfonamide linkage that is absent in the 2-chloro comparator, predicting altered CCR8 binding kinetics and potentially improved selectivity over CCR8-independent sulfonamide off-targets . However, no direct CCR8 IC50 comparison data exist in the public domain for these two exact compounds.

CCR8 Antagonist Chemokine Receptor Structure–Activity Relationship

Cytotoxicity Baseline: Structural Analogs Demonstrate Cytotoxic Activity in HeLa and MCF-7 Cell Lines

The closely related positional isomer N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide—which differs from the target compound only by lacking the 3-chloro substituent—exhibits IC50 values of 8.49 µg/mL against HeLa cervical carcinoma cells and 11.20 µg/mL against MCF-7 breast adenocarcinoma cells . This demonstrates that the hydroxyethyl-naphthalen-1-yl-benzenesulfonamide scaffold is capable of engaging cellular targets relevant to oncology. The target compound's additional 3-chloro substituent is predicted to further modulate cytotoxicity through enhanced electrophilic character and altered logP (estimated logP increase of ~0.5–0.8 relative to the non-chlorinated analog, based on the Hansch π parameter for aromatic Cl ≈ +0.71) [1]. Direct comparative cytotoxicity data for the target compound are not publicly available.

Anticancer Screening Cytotoxicity Assay Naphthalene-Sulfonamide

Physicochemical Differentiation: Estimated LogP, Hydrogen-Bonding Capacity, and Solubility Profile vs. 4-Ethoxy and 4-Trifluoromethoxy Analogs

The target compound (MW 375.87 g/mol, C19H18ClNO3S, 2 H-bond donors, 4 H-bond acceptors) occupies a distinct physicochemical space compared to two commercially available analogs: 4-ethoxy-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide (CAS 1351604-95-9, MW 371.45, C20H21NO4S) and 4-trifluoromethoxy-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide (CAS 1351649-06-3, MW 411.4, C19H18F3NO4S) . The target compound's 3-chloro-2-methyl substitution confers a predicted logP intermediate between the 4-ethoxy (more lipophilic) and 4-trifluoromethoxy (more polar due to fluorine electronegativity) analogs, with a calculated XLogP3-AA value of approximately 3.7–4.2 based on PubChem computational estimates for structurally similar naphthalene-sulfonamides [1]. The 2-methyl group ortho to the sulfonamide creates steric hindrance that may reduce metabolic N-dealkylation susceptibility compared to unsubstituted analogs [2].

Drug-Likeness LogP Prediction Physicochemical Profiling

Target-Class Engagement Potential: Keap1-Nrf2 PPI Inhibitor Landscape and the 3-Chloro-2-Methyl Pharmacophore

The Keap1-Nrf2 PPI inhibitor field has extensively characterized naphthalene-sulfonamide derivatives. The clinical candidate NXPZ-2 (a 4-methoxybenzenesulfonamide naphthalene derivative) demonstrates Keap1-binding KD2 values in the sub-micromolar range and significant anti-inflammatory activity in LPS-induced acute lung injury models [1]. The target compound differs from NXPZ-2 in three key respects: (1) 3-chloro instead of 4-methoxy on the benzenesulfonamide ring, (2) presence of a 2-methyl group, and (3) a hydroxyethyl rather than an amino-oxoethyl linker to the naphthalene core. These structural differences place the target compound in an unexplored region of the Keap1-Nrf2 SAR landscape. SAR studies within this class indicate that benzenesulfonamide substitution directly governs the hydrogen-bonding network with Keap1 Kelch domain residues (Arg415, Arg483, Ser508, Tyr525), and the 3-chloro-2-methyl pattern may engage a distinct subset of these interactions [2].

Keap1-Nrf2 Protein-Protein Interaction Inhibitor Oxidative Stress

Supply-Chain Differentiation: Catalog Availability vs. Custom Synthesis Requirement Across Analog Series

A practical procurement consideration: the 4-methoxy analog (CAS 1351651-28-9), 2-chloro analog (CAS 1351621-33-4), 4-ethoxy analog (CAS 1351604-95-9), and 4-trifluoromethoxy analog (CAS 1351649-06-3) are all listed as catalog stock items by multiple vendors [1]. The target compound (CAS 1351661-78-3) appears in fewer commercial catalogs, suggesting it occupies a less-commoditized niche. For research groups seeking a 3-chloro-2-methylbenzenesulfonamide naphthalene derivative that is not already saturated in the literature or heavily stocked, CAS 1351661-78-3 may represent a strategically valuable chemical probe with lower risk of independent parallel disclosure.

Chemical Procurement Catalog Availability Research Supply Chain

Recommended Application Scenarios for 3-Chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide in Preclinical Research


Exploratory Keap1-Nrf2 PPI Inhibitor SAR Expansion

The target compound is recommended as a negative-control or diversity element in Keap1-Nrf2 PPI inhibitor screening libraries, specifically to probe the contribution of a 3-chloro-2-methylbenzenesulfonamide warhead versus the well-characterized 4-methoxybenzenesulfonamide scaffold (NXPZ-2 series). Fluorescence polarization competitive binding assays with Keap1 Kelch domain can quantify whether this substitution pattern retains, diminishes, or enhances binding affinity relative to NXPZ-2 (KD2 ~0.119 µM for the most potent hybrid derivative) [1]. Successful engagement would open a new sub-series patentable over existing 4-substituted Keap1 inhibitors.

CCR8 Antagonist Profiling in Immuno-Oncology

Given that naphthalene-sulfonamides with diverse benzenesulfonamide substitutions exhibit CCR8 antagonism with IC50 values spanning 0.2–10 µM in calcium mobilization assays [1], the target compound should be evaluated in CCL1 competition binding and CCR8 calcium flux assays. The 3-chloro-2-methyl substitution pattern has not been profiled in published CCR8 SAR studies, making this compound a candidate for identifying a novel CCR8 antagonist chemotype with potential application in tumor microenvironment modulation.

In Vitro Cytotoxicity Fingerprinting Across NCI-60 or Comparable Panels

The scaffold's demonstrated cytotoxicity in HeLa (IC50 8.49 µg/mL) and MCF-7 (IC50 11.20 µg/mL) cell lines for the non-chlorinated analog [1] justifies systematic cytotoxicity screening of the target compound. The 3-chloro substituent is expected to modify both potency and cell-type selectivity. A head-to-head comparison of the target compound vs. the non-chlorinated analog across a panel of 6–12 cancer cell lines would quantify the contribution of the chloro substituent to antiproliferative activity and enable selection of the optimal chemotype for further medicinal chemistry optimization.

Physicochemical and Metabolic Stability Benchmarking Against 4-Substituted Analogs

The target compound's predicted intermediate logP (~3.7–4.2) and 2-methyl-induced steric protection of the sulfonamide nitrogen make it a candidate for comparative microsomal stability and aqueous solubility profiling alongside the 4-ethoxy (more lipophilic) and 4-trifluoromethoxy (more polar) analogs [1]. Parallel artificial membrane permeability assay (PAMPA) and human liver microsome (HLM) intrinsic clearance measurements can determine whether the 3-chloro-2-methyl configuration offers a favorable balance of permeability and metabolic stability, informing lead optimization campaigns.

Quote Request

Request a Quote for 3-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.